2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position of the phenyl ring, and a piperidinyl group at the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and fluoro substituents, and the attachment of the piperidinyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares similar structural features but differs in the position of the chloro and fluoro groups.
Fluorinated Pyridines: These compounds have similar fluorine substitution but may vary in other substituents and overall structure.
Uniqueness
2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of substituents and the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
872999-53-6 |
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Molecular Formula |
C17H17ClFN3O |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-chloro-N-(5-fluoro-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-9-12(5-8-21-16)17(23)22-15-10-13(19)1-2-14(15)11-3-6-20-7-4-11/h1-2,5,8-11,20H,3-4,6-7H2,(H,22,23) |
InChI Key |
YKWXZIHVIVQSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)F)NC(=O)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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